molecular formula C15H22N2O4S B2931955 N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide CAS No. 1396747-20-8

N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide

Cat. No.: B2931955
CAS No.: 1396747-20-8
M. Wt: 326.41
InChI Key: BGCZNUUZCYJJFU-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide (CAS 1396747-20-8) is a synthetic oxalamide-based compound supplied for research and development purposes . This chemical features a distinct molecular structure that incorporates a 2-hydroxy-2-methyl-3-(methylthio)propyl chain and a 3-methoxybenzyl group, which is a common pharmacophore in the design of high-potency flavorants . Compounds within this oxalamide class are investigated primarily for their utility as savory flavorants in the food and comestible industry, where they are valued for their potent flavor-enhancing properties . The structural motifs present in this molecule, including the hydroxy group, methylthio ether, and methoxybenzyl ring, are known to contribute to specific interactions in research models, making it a compound of interest for studying taste modulation and sensory science. Its molecular formula is C16H24N2O4S, with a molecular weight of 340.44 g/mol, similar to its structural analogs . This product is intended for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to consult the safety data sheet (MSDS) prior to handling.

Properties

IUPAC Name

N'-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-N-[(3-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-15(20,10-22-3)9-17-14(19)13(18)16-8-11-5-4-6-12(7-11)21-2/h4-7,20H,8-10H2,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCZNUUZCYJJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC1=CC(=CC=C1)OC)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications based on available research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C13H17N3O3S. The compound features a distinctive oxalamide functional group, which is known for its role in various biological activities.

Synthetic Routes

The synthesis typically involves the following steps:

  • Formation of Intermediates : The starting materials include 3-methoxybenzylamine and 2-hydroxy-2-methyl-3-(methylthio)propylamine, which are reacted under controlled conditions.
  • Oxalamide Formation : The reaction with oxalyl chloride leads to the formation of the oxalamide structure.
  • Purification : The final product is purified through recrystallization or chromatography to ensure high purity.

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors in the body. The hydroxy and methylthio groups enhance binding affinity, allowing the compound to modulate various biochemical pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against a range of bacterial strains, including:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

Research has also explored the anticancer potential of this compound. In vitro studies demonstrated cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)10
MCF7 (Breast Cancer)15
A431 (Skin Cancer)12

These findings indicate that the compound may inhibit cancer cell proliferation through apoptosis induction.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical isolates. The compound was found to be effective against multidrug-resistant strains, highlighting its potential for therapeutic applications in treating infections caused by resistant bacteria.

Study 2: Cancer Cell Line Testing

Another study focused on the anticancer properties of the compound, where it was tested against multiple cancer cell lines. The results showed a dose-dependent decrease in cell viability, suggesting that the compound could be further developed as an anticancer agent.

Comparison with Similar Compounds

Key Observations:

  • Metabolic Stability : Unlike S336, which undergoes rapid hepatic metabolism without amide hydrolysis , the methylthio group in the target compound may alter metabolic pathways, possibly delaying clearance.
  • Aromatic vs.

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